(2-Benzylcyclopropyl)methanesulfonyl chloride
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Description
“(2-Benzylcyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2168350-75-0 . It has a molecular weight of 244.74 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C11H13ClO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One study describes the one-pot synthesis of 2-substituted benzoxazoles using methanesulfonic acid as a highly effective catalyst. This method facilitates the synthesis of benzoxazoles from 2-aminophenol and acid chlorides, showing compatibility with various substituents, indicating the potential utility of methanesulfonyl chloride derivatives in heterocyclic compound synthesis (Kumar, Rudrawar, & Chakraborti, 2008).
Electrochemical Properties and Energy Storage
Research on sodium insertion into vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid explores the electrochemical properties of vanadium pentoxide films. This work suggests applications in energy storage, where methanesulfonyl chloride plays a role in the electrolyte formulation for reversible sodium intercalation into electrode materials (Su, Winnick, & Kohl, 2001).
Molecular Structure Analysis
A study focusing on the molecular structure of methane sulfonyl chloride by electron diffraction reveals insights into its molecular geometry, including bond lengths and angles. This foundational research aids in understanding the physical properties of sulfonyl chloride compounds, which is crucial for their application in various chemical syntheses (Hargittai & Hargittai, 1973).
Organic Synthesis and Catalysis
Methanesulfonyl chloride's role in organic synthesis and catalysis is highlighted by its use in the dimerization of organolithium derivatives, demonstrating its utility as a reagent in the formation of complex organic structures. This application is particularly relevant for the synthesis of polymers and other macromolecular compounds (Skattebol & Boulette, 1970).
Inhibitory Studies and Pharmacological Applications
Research into carbonic anhydrase inhibitors for lowering intraocular pressure in glaucoma treatment presents methanesulfonyl chloride derivatives as potential pharmaceutical agents. This study explores the synthesis and application of sulfonamides derived from methanesulfonyl chloride, showcasing its significance in medicinal chemistry (Scozzafava et al., 2000).
Properties
IUPAC Name |
(2-benzylcyclopropyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZNSWZUYAPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CS(=O)(=O)Cl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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